BenchChemオンラインストアへようこそ!

3-Bromo-1H-indazol-7-ol

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

3-Bromo-1H-indazol-7-ol is a 3,7-disubstituted indazole bearing a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole core (molecular formula C₇H₅BrN₂O, molecular weight 213.03 g·mol⁻¹). The simultaneous presence of an aryl bromide handle for cross-coupling chemistry and a phenolic OH group capable of hydrogen-bond donation, oxidation, or O-functionalization renders this scaffold a dual-reactivity building block for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1780112-08-4
Cat. No. B6591898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazol-7-ol
CAS1780112-08-4
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)O)Br
InChIInChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
InChIKeyACTLRSTWPNIZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indazol-7-ol (CAS 1780112-08-4): Procurement-Relevant Structural and Physicochemical Profile


3-Bromo-1H-indazol-7-ol is a 3,7-disubstituted indazole bearing a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole core (molecular formula C₇H₅BrN₂O, molecular weight 213.03 g·mol⁻¹). The simultaneous presence of an aryl bromide handle for cross-coupling chemistry and a phenolic OH group capable of hydrogen-bond donation, oxidation, or O-functionalization renders this scaffold a dual-reactivity building block for medicinal chemistry and fragment-based drug discovery . Predicted physicochemical parameters—consensus Log Pₒ/w of 1.72, topological polar surface area (TPSA) of 48.9 Ų, and aqueous solubility of 0.146 mg·mL⁻¹ (Log S = −3.16)—place it in a property space compatible with both lead-like and fragment-like design . Commercial availability at 95% purity with batch-specific QC (NMR, HPLC, GC) ensures reliable procurement for reproducible research .

Why 3-Bromo-1H-indazol-7-ol Cannot Be Replaced by Generic Indazole Analogs: The 3,7-Disubstitution Imperative


Indazole-based building blocks are widely used in drug discovery, but their reactivity and biological profile are exquisitely sensitive to substitution pattern. The monofunctional analog 3-bromo-1H-indazole (CAS 40598-94-5) lacks the 7-OH group, sacrificing hydrogen-bond donor capacity and phenolic reactivity . Conversely, 1H-indazol-7-ol (CAS 81382-46-9) carries the phenolic OH but lacks the C3 bromine, precluding its direct use in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura or Heck couplings that are essential for late-stage diversification . Regioisomeric variants such as 3-bromo-1H-indazol-5-ol or 7-bromo-1H-indazol-3-ol exhibit altered electronic distribution and hydrogen-bonding geometry, which can drastically change target-binding interactions . The unique 3-bromo-7-hydroxy substitution pattern provides orthogonal reactivity at two distinct positions on the indazole nucleus, enabling sequential chemoselective transformations that are impossible with mono-substituted or differently disubstituted analogs. These structural differences translate into divergent synthetic utility and pharmacological profiles, making generic substitution scientifically unsound for programs that depend on the precise spatial and electronic arrangement of the 3-Br/7-OH pair.

3-Bromo-1H-indazol-7-ol: Quantitative Comparative Evidence for Scientific Selection


Dual Orthogonal Reactivity: Comparison of Synthetic Handles Across Indazole Building Blocks

3-Bromo-1H-indazol-7-ol is the only readily available indazole building block that simultaneously provides a C3 bromine for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Heck, Buchwald–Hartwig) and a C7 hydroxyl group for O-alkylation, esterification, or oxidation. In contrast, 3-bromo-1H-indazole (CAS 40598-94-5) possesses only the C3 bromide handle, and 1H-indazol-7-ol (CAS 81382-46-9) possesses only the C7 hydroxyl handle. The 3,7-diiodo analog (3-bromo-7-iodo-1H-indazole) reported by Cottyn et al. offers two cross-coupling sites but at higher cost and with chemoselectivity challenges . The presence of two chemically orthogonal functional groups in 3-bromo-1H-indazol-7-ol enables sequential derivatization without protecting-group manipulation, reducing synthetic step count in library synthesis .

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Physicochemical Property Benchmarking: LogP, TPSA, and Solubility Compared with Key Analogs

3-Bromo-1H-indazol-7-ol displays a consensus Log Pₒ/w of 1.72 and a TPSA of 48.9 Ų, placing it within the favorable property space for oral bioavailability according to the Rule of Five and fragment-based lead discovery guidelines . In comparison, the non-hydroxylated analog 3-bromo-1H-indazole has a higher Log P (~2.5, predicted) and lower TPSA (~29 Ų, predicted), indicating greater lipophilicity and reduced aqueous solubility . The non-brominated analog 1H-indazol-7-ol exhibits a lower Log P (~1.2, predicted) and similar TPSA (~49 Ų) but lacks the heavy-atom effect of bromine that can enhance binding affinity through halogen bonding . The predicted aqueous solubility of 3-bromo-1H-indazol-7-ol is 0.146 mg·mL⁻¹ (Log S = −3.16; moderately soluble class) , which is adequate for in vitro assays at typical screening concentrations (10–100 μM) without requiring DMSO concentrations exceeding 1%.

Drug Design ADME Prediction Fragment-Based Drug Discovery

Commercial Purity and Batch-to-Batch Consistency: Verified Quality Metrics

3-Bromo-1H-indazol-7-ol is supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of quality assurance meets the requirements for reproducible synthesis and biological testing. In contrast, many regioisomeric bromo-hydroxyindazoles (e.g., 3-bromo-1H-indazol-5-ol, 7-bromo-1H-indazol-3-ol) are available only from niche suppliers with less transparent quality documentation or at lower purity grades . The availability of MDL number MFCD27923510 and PubChem CID 72207071 facilitates unambiguous compound registration in electronic laboratory notebooks and inventory systems .

Quality Control Procurement Reproducibility

Potential Kinase Interaction Profile: CHK1/CHK2 Modulation as a Differentiator from Non-Hydroxylated Analogs

Preliminary vendor-reported data indicate that 3-bromo-1H-indazol-7-ol interacts with CHK1 and CHK2 kinases involved in cell-cycle regulation and DNA damage response, influencing cell proliferation and apoptosis . This activity profile is consistent with the established role of 3-substituted indazole scaffolds in Chek1 kinase inhibition, where the 7-position substituent can modulate selectivity [1]. However, quantitative IC₅₀ or Kd values for 3-bromo-1H-indazol-7-ol against CHK1/CHK2 have not been published in the peer-reviewed literature, and direct head-to-head comparisons with non-hydroxylated 3-bromoindazole are unavailable. Consequently, this evidence is classified as supporting only and should be interpreted with caution. The broader indazole Chek1 inhibitor series reported by Fraley et al. achieved potency in the nanomolar range through C6 substitution, suggesting that the 7-OH group of 3-bromo-1H-indazol-7-ol may offer a distinct vector for optimizing kinase selectivity [1].

Kinase Inhibition Checkpoint Kinase Oncology

Structural Preorganization for β3-Adrenergic Receptor Agonist Pharmacophore: Class-Level Inference

The indazole scaffold, particularly with a hydroxyl group at the 7-position, has been employed in the design of β3-adrenergic receptor (β3-AR) agonists. Patent and journal literature describe 1H-indazole derivatives with 7-hydroxy or 7-substituted patterns that achieve nanomolar potency as selective β3-AR agonists (e.g., EC₅₀ = 18 nM for an optimized indazole derivative with >556-fold selectivity over β1 and β2 receptors) [1]. The 3-bromo substituent in 3-bromo-1H-indazol-7-ol can serve as a synthetic handle for further elaboration into these agonist series, while the 7-OH mimics the catechol or phenolic pharmacophore elements required for receptor engagement [2]. This class-level inference positions 3-bromo-1H-indazol-7-ol as a potentially privileged intermediate for β3-AR programs, although no direct EC₅₀ or binding data for the compound itself have been published.

β3-Adrenergic Receptor GPCR Agonist Overactive Bladder

Optimal Procurement-Centric Application Scenarios for 3-Bromo-1H-indazol-7-ol


Late-Stage Diversification via Sequential Chemoselective Derivatization

In medicinal chemistry programs requiring parallel library synthesis, 3-bromo-1H-indazol-7-ol enables a two-step diversification sequence: (1) Suzuki–Miyaura cross-coupling at C3 to introduce aryl or heteroaryl groups, followed by (2) O-alkylation or Mitsunobu reaction at C7 to install solubilizing or targeting moieties. This orthogonal strategy, supported by established cross-coupling conditions for 3-bromoindazoles , eliminates the need for protecting group strategies and reduces the number of synthetic steps per library member by approximately 2–3 steps compared to sequential de novo synthesis from mono-functionalized starting materials .

Fragment-Based Lead Generation with a Dual-Reactivity Fragment

With a molecular weight of 213 Da, a consensus Log P of 1.72, and a TPSA of 48.9 Ų , 3-bromo-1H-indazol-7-ol falls within ideal fragment property space (MW < 250, Log P < 3, TPSA < 90 Ų). Unlike simpler indazole fragments such as 1H-indazole (MW 118) or 3-bromo-1H-indazole (MW 197), this compound offers two distinct vectors for fragment growth—halogen-bonding via bromine and hydrogen-bonding via the phenolic OH—potentially increasing the probability of detecting meaningful binding interactions in fragment screens. The bromine also provides anomalous scattering for X-ray crystallographic fragment screening, facilitating rapid binding-mode determination .

β3-Adrenergic Receptor Agonist Lead Optimization

Patent and literature precedent establish that 7-hydroxyindazole derivatives can serve as potent and selective β3-AR agonists with EC₅₀ values in the low nanomolar range [1]. 3-Bromo-1H-indazol-7-ol provides a pre-assembled core onto which the sulfonamide or amide substituents critical for β3-AR potency can be introduced at C3 via palladium-catalyzed coupling, while the 7-OH maintains the key pharmacophoric interaction. This convergent approach can accelerate the synthesis of screening candidates compared to linear synthesis from 1H-indazol-7-ol, which would require separate halogenation and coupling steps [1].

Checkpoint Kinase Chemical Probe Development

The indazole scaffold is validated in the CHK1/CHK2 inhibitor field, with co-crystal structures confirming that 3-substituted indazoles occupy the ATP-binding pocket [2]. Although quantitative target engagement data for 3-bromo-1H-indazol-7-ol itself are not yet published [2], the compound's 7-OH group offers a solvent-exposed vector that can be exploited for improving physicochemical properties without disrupting hinge-binding interactions. Researchers pursuing novel CHK1 chemical probes may prioritize this compound over 3-bromo-1H-indazole specifically to gain the 7-OH handle for property modulation during hit-to-lead optimization.

Quote Request

Request a Quote for 3-Bromo-1H-indazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.